molecular formula C13H14N2O B2368397 N-(2-methoxyphenyl)-2-methylpyridin-3-amine CAS No. 1909318-78-0

N-(2-methoxyphenyl)-2-methylpyridin-3-amine

Cat. No.: B2368397
CAS No.: 1909318-78-0
M. Wt: 214.268
InChI Key: QUTHVEZRAURWQB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of aromatic amines It features a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the cyanoacetylation of amines, where the starting materials are treated with alkyl cyanoacetates under various conditions to yield the desired amine derivatives . This method is versatile and economical, making it suitable for industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways and processes .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-methylpyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-11(7-5-9-14-10)15-12-6-3-4-8-13(12)16-2/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTHVEZRAURWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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